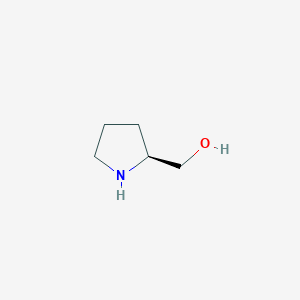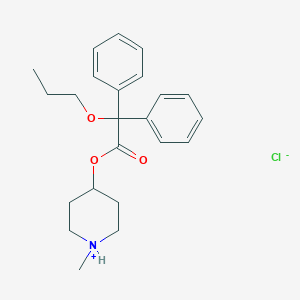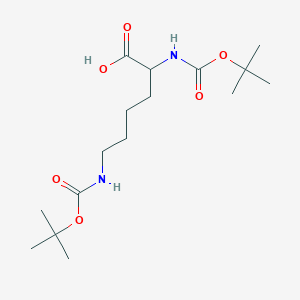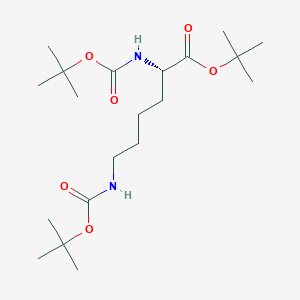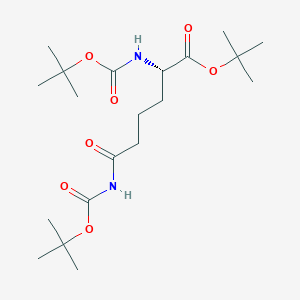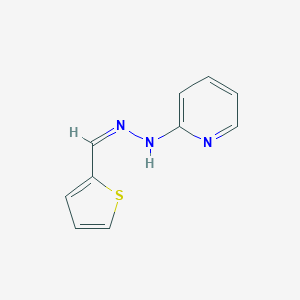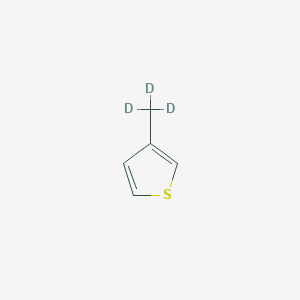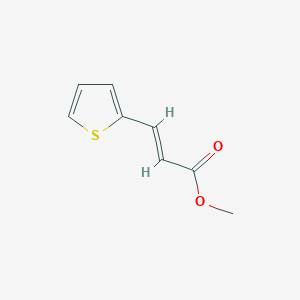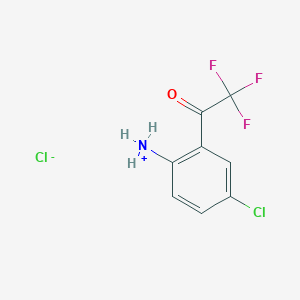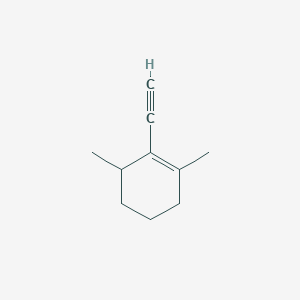
2-Ethynyl-1,3-dimethylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1,3-dimethylcyclohexene, also known as EDC, is an organic compound that belongs to the family of cycloalkenes. It is a colorless liquid that is widely used in scientific research due to its unique properties. EDC is synthesized by various methods and has numerous applications in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
2-Ethynyl-1,3-dimethylcyclohexene acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX, 2-Ethynyl-1,3-dimethylcyclohexene reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
2-Ethynyl-1,3-dimethylcyclohexene has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antitumor activity in some cancer cell lines. 2-Ethynyl-1,3-dimethylcyclohexene has been found to be well-tolerated in animal studies, with no significant toxic effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethynyl-1,3-dimethylcyclohexene is a versatile compound that can be easily synthesized and purified. It has a wide range of applications in organic synthesis and pharmacology. However, 2-Ethynyl-1,3-dimethylcyclohexene is highly reactive and can be hazardous if not handled properly. It should be stored and handled with care, and appropriate safety measures should be taken when working with 2-Ethynyl-1,3-dimethylcyclohexene.
Orientations Futures
There are several potential future directions for research on 2-Ethynyl-1,3-dimethylcyclohexene. One area of interest is the development of new synthetic methods for 2-Ethynyl-1,3-dimethylcyclohexene and its derivatives. Another area of interest is the investigation of the pharmacological properties of 2-Ethynyl-1,3-dimethylcyclohexene and its potential use as a therapeutic agent. Further studies are also needed to determine the safety and toxicity of 2-Ethynyl-1,3-dimethylcyclohexene in humans.
In conclusion, 2-Ethynyl-1,3-dimethylcyclohexene is a valuable compound that has numerous applications in scientific research. Its unique properties make it a useful starting material for the synthesis of various organic compounds. 2-Ethynyl-1,3-dimethylcyclohexene has been shown to have anti-inflammatory and analgesic effects, and it has potential as a therapeutic agent. Further research is needed to fully understand the pharmacological properties of 2-Ethynyl-1,3-dimethylcyclohexene and its potential use in medicine.
Méthodes De Synthèse
The synthesis of 2-Ethynyl-1,3-dimethylcyclohexene involves the reaction of 2-methylcyclohexanone with acetylene in the presence of a catalyst. The reaction yields 2-Ethynyl-1,3-dimethylcyclohexene as the major product, along with other minor products. The purity of 2-Ethynyl-1,3-dimethylcyclohexene can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
2-Ethynyl-1,3-dimethylcyclohexene has been extensively used in scientific research as a starting material for the synthesis of various organic compounds. It is widely used in the synthesis of organic compounds such as acetylenic alcohols, ketones, and carboxylic acids. 2-Ethynyl-1,3-dimethylcyclohexene has also been used in the synthesis of natural products such as steroids and terpenes.
Propriétés
Numéro CAS |
104258-29-9 |
|---|---|
Nom du produit |
2-Ethynyl-1,3-dimethylcyclohexene |
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
2-ethynyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h1,8H,5-7H2,2-3H3 |
Clé InChI |
BYKDFYOANZALMC-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C#C)C |
SMILES canonique |
CC1CCCC(=C1C#C)C |
Synonymes |
Cyclohexene, 1-ethynyl-2,6-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



